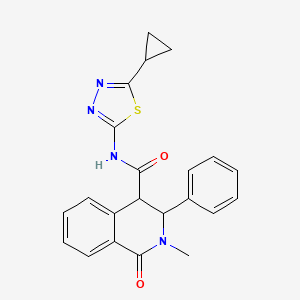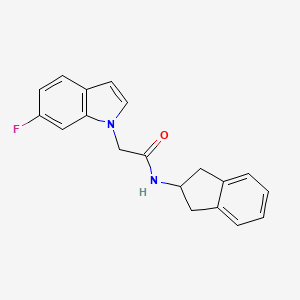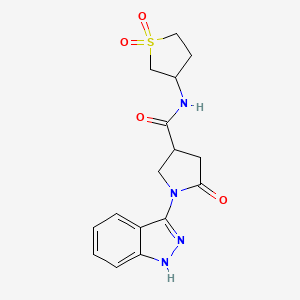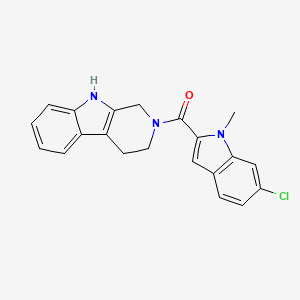![molecular formula C21H24N4O4 B11002568 (1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11002568.png)
(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
REL-3-{2-OXO-2-[(1R,5S)-8-OXOOCTAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of REL-3-{2-OXO-2-[(1R,5S)-8-OXOOCTAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
REL-3-{2-OXO-2-[(1R,5S)-8-OXOOCTAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of REL-3-{2-OXO-2-[(1R,5S)-8-OXOOCTAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
REL-3-{2-OXO-2-[(1R,5S)-8-OXOOCTAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE can be compared with other similar compounds, such as:
- Ethyl (1R,5S,6S)-2-oxobicyclo [3.1.0]hexane-6-carboxylate
- (1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo [4.4.0.02,7]decan-4-ol These comparisons highlight the unique structural features and potential applications of REL-3-{2-OXO-2-[(1R,5S)-8-OXOOCTAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE.
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[2-oxo-2-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]tridecan-11-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H24N4O4/c26-18-7-3-6-17-14-8-13(10-24(17)18)9-23(11-14)19(27)12-25-20(28)15-4-1-2-5-16(15)22-21(25)29/h1-2,4-5,13-14,17H,3,6-12H2,(H,22,29)/t13-,14+,17?/m1/s1 |
InChI Key |
BIRMZLICJHKFEL-LICQEQMYSA-N |
Isomeric SMILES |
C1CC2[C@H]3C[C@H](CN(C3)C(=O)CN4C(=O)C5=CC=CC=C5NC4=O)CN2C(=O)C1 |
Canonical SMILES |
C1CC2C3CC(CN(C3)C(=O)CN4C(=O)C5=CC=CC=C5NC4=O)CN2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B11002486.png)
![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)

![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11002507.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002512.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11002515.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11002532.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002541.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11002549.png)
![2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11002551.png)

